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Cat. No.: B15587640

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of
programmed cell death essential for tissue homeostasis and elimination of damaged or
infected cells. The activation of caspase-8 is a key event triggered by the engagement of death
receptors, such as Fas and TNF-a receptors, on the cell surface. This leads to the formation of
the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 molecules are brought
into close proximity, facilitating their auto-processing and activation.[1][2] Activated caspase-8
then initiates a downstream cascade by cleaving and activating effector caspases (e.g.,
caspase-3) or by cleaving the Bid protein to engage the intrinsic mitochondrial pathway,
ultimately leading to the dismantling of the cell.[2][3]

The (Z-IETD)2-Rh 110 Caspase-8 Assay provides a sensitive and specific method for detecting
caspase-8 activity in cell lysates. The assay utilizes the fluorogenic substrate (Z-IETD)2-
Rhodamine 110. In its native state, the substrate is non-fluorescent. However, in the presence
of active caspase-8, the enzyme recognizes and cleaves the IETD tetrapeptide sequence,
releasing the highly fluorescent Rhodamine 110 (Rh 110) molecule.[4][5] The resulting
fluorescence, which can be measured using a fluorescence microplate reader, is directly
proportional to the amount of active caspase-8 in the sample.

Principle of the Assay
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The core of this assay is the enzymatic reaction between active caspase-8 and a specifically
designed fluorogenic substrate. The substrate, (Z-IETD)2-Rh 110, consists of two IETD
peptides linked to a rhodamine 110 molecule, effectively quenching its fluorescence.[6] Active
caspase-8 in the sample cleaves the peptide bonds, liberating the Rh 110 fluorophore. The
fluorescence intensity is then quantified to determine caspase-8 activity.

Signaling Pathway

// Nodes Ligand [label="Death Ligand\n(e.g., FasL, TNF-a)", fillcolor="#FBBCO05",
fontcolor="#202124"]; DeathReceptor [label="Death Receptor\n(e.g., Fas, TNFR1)",
fillcolor="#FBBCO05", fontcolor="#202124"]; FADD [label="FADD", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; ProCasp8 [label="Pro-Caspase-8", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; DISC [label="DISC Formation", shape="ellipse", style=filled,
fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveCasp8 [label="Active Caspase-8",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProCasp3 [label="Pro-Caspase-3",
fillcolor="#34A853", fontcolor="#FFFFFF"]; ActiveCasp3 [label="Active Caspase-3",
fillcolor="#34A853", fontcolor="#FFFFFF"]; Bid [label="Bid", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; tBid [label="tBid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Mitochondria [label="Mitochondria", shape="cylinder", fillcolor="#5F6368",
fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape="egg", style=filled,
fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Ligand -> DeathReceptor [label="Binds"]; DeathReceptor -> FADD [label="Recruits"];
FADD -> ProCasp8 [label="Recruits"]; {FADD, ProCasp8} -> DISC; DISC -> ActiveCasp8
[label="Auto-activation"]; ActiveCasp8 -> ProCasp3 [label="Cleaves & Activates"]; ActiveCasp8
-> Bid [label="Cleaves"]; ProCasp3 -> ActiveCasp3; Bid -> tBid; tBid -> Mitochondria
[label="Translocates t0"]; Mitochondria -> Apoptosis [label="Initiates Intrinsic Pathway"];
ActiveCasp3 -> Apoptosis [label="Executes"]; } .dot Caption: Caspase-8 signaling pathway.

Experimental Workflow

/ Nodes Start [label="Start: Induce Apoptosis in Cells", shape="ellipse", style=filled,
fillcolor="#34A853", fontcolor="#FFFFFF"]; Harvest [label="Harvest & Count Cells"]; Lyse
[label="Lyse Cells on Ice"]; Centrifuge [label="Centrifuge to Collect\nCytosolic Extract"];
PrepPlate [label="Prepare 96-Well Plate:\n- Lysate\n- Assay Buffer"]; AddSubstrate [label="Add
(Z-IETD)2-Rh 110 Substrate", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate
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[label="Incubate at 37°C"]; Measure [label="Measure Fluorescence\n(Ex/Em = 496/520 nm)",
style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data",
shape="ellipse", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End",
shape="ellipse", style=filled, fillcolor="#202124", fontcolor="#FFFFFF"],

I/l Edges Start -> Harvest; Harvest -> Lyse; Lyse -> Centrifuge; Centrifuge -> PrepPlate;
PrepPlate -> AddSubstrate; AddSubstrate -> Incubate; Incubate -> Measure; Measure ->
Analyze; Analyze -> End; } .dot Caption: Experimental workflow for the caspase-8 assay.

Materials and Reagents

Catalog Number

Reagent Supplier Storage
(Example)

(Z-IETD)2-Rhodamine ] -20°C, protect from
Various N/A ]

110 Substrate light

Cell Lysis Buffer Various N/A 4°C or -20°C

2X Reaction Buffer Various N/A 4°C or -20°C

Dithiothreitol (DTT), 1 ]
Various N/A -20°C

M

Rhodamine 110 ] -20°C, protect from
Various N/A )

Standard light

Caspase-8 Inhibitor _
Various N/A -20°C

(e.g., Z-IETD-FMK)

Black, flat-bottom 96- )
Various N/A Room Temperature

well plates

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. Adjust volumes as necessary for other
formats.

1. Reagent Preparation
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1X Lysis Buffer: Prepare the required volume of 1X Lysis Buffer according to the
manufacturer's instructions. Keep on ice.

2X Reaction Buffer with DTT: Immediately before use, add DTT to the 2X Reaction Buffer to
a final concentration of 10 mM (e.g., add 10 uL of 1 M DTT to 1 mL of 2X Reaction Buffer).[4]
Keep on ice.

(Z-IETD)2-Rh 110 Substrate Working Solution: Prepare a working solution of the substrate
according to the manufacturer's recommendations. Protect from light.

Rhodamine 110 Standard Curve: Prepare a series of dilutions of the Rhodamine 110
standard in 1X Reaction Buffer to generate a standard curve (e.g., 0 to 10 uM).

. Sample Preparation (Cell Lysate)

Induce Apoptosis: Seed cells in appropriate culture vessels and treat with an apoptosis-
inducing agent for the desired time. Include an untreated cell population as a negative
control.

Harvest Cells:

o For suspension cells, centrifuge the cell culture at approximately 500 x g for 5 minutes.
o For adherent cells, scrape the cells and collect them.

o Wash the cell pellet with ice-cold PBS.

Cell Lysis:

[e]

Count the cells and pellet 1-5 x 10”6 cells per sample by centrifugation.[1]

o

Resuspend the cell pellet in 50 L of chilled 1X Lysis Buffer.[1]

[¢]

Incubate the cells on ice for 10-15 minutes.[1][7]

[¢]

Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[1][4]

[e]

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Keep on ice.
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e Protein Quantification: Determine the protein concentration of each lysate using a suitable
method (e.g., Bradford assay). This allows for normalization of caspase-8 activity to the total
protein content.

3. Assay Procedure
o Plate Setup:

o Add 50 uL of each cell lysate (containing 50-200 ug of protein) to separate wells of a black
96-well plate.[4]

o Include wells for a blank (50 pL of Lysis Buffer) and negative controls (lysate from
untreated cells).

o For inhibitor controls, pre-incubate the lysate with a caspase-8 inhibitor for 10-15 minutes
before adding the reaction buffer.

e Reaction Initiation:
o Add 50 pL of 2X Reaction Buffer with DTT to each well.[1]

o Add 5 pL of the (Z-IETD)2-Rh 110 substrate working solution to each well. The final
volume should be approximately 105 pL.

e |ncubation:

o Incubate the plate at 37°C for 1-2 hours, protected from light.[1][4] The optimal incubation
time may vary depending on the cell type and the level of caspase-8 activity.

e Fluorescence Measurement:

o Measure the fluorescence intensity using a microplate fluorometer with an excitation
wavelength of approximately 496 nm and an emission wavelength of approximately 520
nm.[6][8]

Data Presentation and Analysis

Table 1. Recommended Reagent Volumes for 96-Well Plate Assay
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Final Concentration (in 105
Component Volume per Well

ML)
Cell Lysate (50-200 ug protein) 50 uL Variable
2X Reaction Buffer (with DTT) 50 pL 1X
(Z-IETD)2-Rh 110 Substrate 5puL Varies with stock concentration
Data Analysis

o Subtract Background: Subtract the average fluorescence reading of the blank wells from all

other readings.

o Calculate Fold-Increase in Activity: The caspase-8 activity can be expressed as the fold-

increase in fluorescence compared to the negative control.

o Fold-Increase = (Fluorescence of Induced Sample) / (Fluorescence of Uninduced Control)

[4]

o Quantitative Analysis (Optional): Use the Rhodamine 110 standard curve to determine the
concentration of released Rh 110 in each sample. Caspase-8 activity can then be expressed

as pmol of Rh 110 released per minute per pg of protein.

Troubleshooting
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Issue Possible Cause(s) Suggested Solution(s)

- Aliquot the substrate and
) - Substrate degradation- store protected from light at
High background fluorescence o i
Contamination of reagents -20°C.- Use fresh, sterile

reagents and pipette tips.

- Optimize the concentration of
the inducing agent and
incubation time.- Increase the
o ) amount of cell lysate per well.-
) o - Insufficient apoptosis ]
Low or no signal in induced ) ] Prepare the 2X Reaction
induction- Low caspase-8 )
samples o ) Buffer with fresh DTT
activity- Inactive DTT ) )
immediately before use. A
relatively high concentration of
DTT is required for full enzyme

activity.[4]

- Use calibrated pipettes and
ensure proper mixing.- Ensure
) o - Inaccurate pipetting- complete resuspension of the
High variability between ) ] )
) Incomplete cell lysis- Bubbles cell pellet in lysis buffer.- Be
replicates ) o )
in wells careful to avoid introducing
bubbles when adding reagents

to the wells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: (Z-IETD)2-Rh 110
Caspase-8 Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15587640#z-ietd-2-rh-110-caspase-8-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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